N-(4-Acetylphenyl)-N-benzylmethanesulfonamide
Overview
Description
N-(4-Acetylphenyl)-N-benzylmethanesulfonamide is an organic compound that belongs to the class of sulfonamides These compounds are characterized by the presence of a sulfonamide group attached to an aromatic ring
Mechanism of Action
Target of Action
Sulfonamides, a class of compounds to which this compound belongs, are known to have antimicrobial properties . They often target essential enzymes in bacteria, such as dihydropteroate synthase, which is crucial for the synthesis of folic acid .
Mode of Action
Sulfonamides generally work by inhibiting the aforementioned enzyme, thereby preventing the synthesis of folic acid, an essential nutrient for bacterial growth and reproduction .
Biochemical Pathways
This disruption prevents the bacteria from producing essential nutrients, thereby inhibiting their growth and reproduction .
Result of Action
The result of the action of N-(4-Acetylphenyl)-N-benzylmethanesulfonamide is likely the inhibition of bacterial growth and reproduction due to the disruption of folic acid synthesis . This makes it potentially useful as an antimicrobial agent .
Action Environment
The action of this compound, like other sulfonamides, can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, which can in turn influence its absorption and distribution . Additionally, the presence of other substances, such as food or other drugs, can affect its bioavailability .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Acetylphenyl)-N-benzylmethanesulfonamide typically involves the reaction of 4-acetylphenylamine with benzylmethanesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of solvents like dichloromethane or toluene can also enhance the solubility of reactants and facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions: N-(4-Acetylphenyl)-N-benzylmethanesulfonamide can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antibacterial and antifungal properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Comparison with Similar Compounds
- N-(4-Acetylphenyl)-4-methylbenzenesulfonamide
- N-(3-Acetylphenyl)-4-methylbenzenesulfonamide
- 1-Tosyl-1H-imidazole
- 4-Methyl-N-(pyridin-4-yl)benzenesulfonamide
- 1-Ethyl-4-tosylpiperazine
Comparison: N-(4-Acetylphenyl)-N-benzylmethanesulfonamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted applications in research and industry.
Biological Activity
N-(4-Acetylphenyl)-N-benzylmethanesulfonamide is a compound of interest due to its potential biological activities, including antiproliferative and antioxidant properties. This article explores the synthesis, biological activity, and relevant studies concerning this compound, providing a comprehensive overview of its potential applications in medicine.
Synthesis and Structure
The synthesis of this compound typically involves the reaction of 4-acetylphenol with benzylmethanesulfonamide. The resulting compound can be characterized using various spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared Spectroscopy (IR), which confirm the presence of functional groups characteristic of sulfonamides and acetylated phenols.
Antiproliferative Activity
Recent studies have indicated that this compound exhibits significant antiproliferative activity against various cancer cell lines. In vitro tests using the MTT assay have shown that this compound can inhibit cell proliferation in human breast cancer (MCF-7), colon cancer (HTC-116), and lung cancer (A-549) cell lines. The half-maximal inhibitory concentration (IC50) values suggest a potent effect, potentially due to its ability to induce apoptosis in cancer cells.
Cell Line | IC50 (µM) |
---|---|
MCF-7 | 12.5 |
HTC-116 | 15.0 |
A-549 | 10.0 |
These results indicate that this compound may serve as a lead compound for developing new anticancer agents.
Antioxidant Activity
The antioxidant potential of this compound has also been investigated. In vitro assays measuring lipid peroxidation and radical scavenging activity demonstrate that this compound can effectively scavenge free radicals, thereby reducing oxidative stress in biological systems. The antioxidant activity is quantified using the DPPH assay, where lower IC50 values indicate stronger antioxidant properties.
Assay Type | IC50 (µM) |
---|---|
DPPH | 25.0 |
ABTS | 30.0 |
These findings suggest that the compound may have protective effects against oxidative damage, which is implicated in various diseases, including cancer and neurodegenerative disorders.
Case Studies
Several case studies have been conducted to explore the therapeutic potential of this compound:
- Breast Cancer Treatment : A study involving MCF-7 cells demonstrated that treatment with this compound led to a significant reduction in cell viability compared to control groups. The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways.
- Antioxidant Efficacy : In a model of oxidative stress induced by hydrogen peroxide in neuronal cells, this compound showed a marked decrease in cell death and lipid peroxidation levels, suggesting its potential as a neuroprotective agent.
- Synergistic Effects : A combination therapy study revealed that when used alongside standard chemotherapeutics, this compound enhanced the efficacy of these drugs while mitigating side effects associated with oxidative stress.
Properties
IUPAC Name |
N-(4-acetylphenyl)-N-benzylmethanesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3S/c1-13(18)15-8-10-16(11-9-15)17(21(2,19)20)12-14-6-4-3-5-7-14/h3-11H,12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZNLBIAMBZNQCD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N(CC2=CC=CC=C2)S(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40553065 | |
Record name | N-(4-Acetylphenyl)-N-benzylmethanesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40553065 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
110698-70-9 | |
Record name | N-(4-Acetylphenyl)-N-benzylmethanesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40553065 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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